1-Butyl-1,3-benzodiazole-5-carbonitrile
Description
1-Butyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-90-8) is a nitrogen-containing heterocyclic compound featuring a benzodiazole core substituted with a butyl group at the 1-position and a nitrile group at the 5-position. Its molecular formula is C₁₁H₁₂N₃, with a molecular weight of 186.24 g/mol (calculated based on structure). This compound is classified as a benzodiazole derivative, a class known for diverse applications in medicinal chemistry, materials science, and organic synthesis. The nitrile group enhances its reactivity, enabling participation in nucleophilic additions or serving as a precursor for amines or amides. Commercial availability data indicate discontinuation by suppliers like CymitQuimica, suggesting challenges in synthesis or niche demand .
Properties
IUPAC Name |
1-butylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-3-6-15-9-14-11-7-10(8-13)4-5-12(11)15/h4-5,7,9H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDWQTFMKLJZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Butyl-1,3-benzodiazole-5-carbonitrile typically involves the reaction of 1,3-benzodiazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole ring are replaced by other groups.
Scientific Research Applications
1-Butyl-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Butyl-1,3-benzodiazole-5-carbonitrile with analogous compounds, focusing on structural features, physicochemical properties, and applications:
Structural and Functional Group Analysis
- Butyl vs. Methyl Substitution : Replacement of the butyl group with a methyl (e.g., 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile, per ) reduces lipophilicity, impacting membrane permeability in bioactive contexts.
- Nitrile vs. Carboxylic Acid : The nitrile group in this compound offers distinct reactivity (e.g., conversion to amines), whereas the carboxylic acid derivative (CAS 1036487-15-6) is more polar, favoring solubility in aqueous media .
- Thiazole vs.
Biological Activity
1-Butyl-1,3-benzodiazole-5-carbonitrile is a compound belonging to the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and potential therapeutic applications. The compound's mechanism of action, synthesis methods, and comparative analysis with related compounds will also be discussed.
This compound has a molecular formula of and a molecular weight of approximately 224.25 g/mol. Its structure features a benzodiazole ring with a butyl group and a cyano group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.
Research indicates that the cyano group enhances binding affinity through hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Microorganism | MIC (µg/ml) | Comparison Standard (MIC µg/ml) |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has been shown to inhibit cell proliferation in:
- Lung Cancer Cells
- Breast Cancer Cells
- Colon Cancer Cells
- Prostate Cancer Cells
In vitro assays demonstrated that the compound induces apoptosis in cancer cells by activating caspase pathways. The IC50 values for different cancer cell lines range from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics .
Case Studies
A notable case study involved the use of this compound in combination with other agents to enhance its therapeutic effects. In an experimental model of breast cancer, the compound was administered alongside traditional chemotherapy agents, resulting in a synergistic effect that reduced tumor size more effectively than either treatment alone .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available benzodiazole derivatives. The following table summarizes common synthesis methods:
| Synthesis Method | Description |
|---|---|
| Microwave Irradiation | Enhances reaction rates and yields for derivatives. |
| Conventional Heating | Traditional method yielding moderate purity. |
| Green Chemistry Approaches | Focuses on environmentally friendly solvents and conditions. |
Comparative Analysis
Comparative studies with related compounds such as 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile indicate that halogen substitution can enhance biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-Bromo-1-butyl-1,3-benzodiazole | Contains bromine; increased reactivity | Higher antimicrobial potency |
| 1-Methylbenzodiazole | Simple structure; psychoactive effects | Limited antibacterial properties |
| 2-Aminobenzimidazole | Contains amino group; less reactive | Notable for pharmaceutical applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
